Cas no 178964-40-4 ((3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride)
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Azepine-3,4,5,6-tetrol,hexahydro-, (3R,4R,5R,6R)-
- (3R,4R,5R,6R)-3,4,5,6-TETRAHYDROXYAZEPANE HYDROCHLORIDE
- azepane-3,4,5,6-tetrol,hydrochloride
- 1,6-dideoxy-1,6-imino-D-mannitol
- (3R,4R,5R,6R)-3,4,5,6-TETRAHYDROXYAZEPANE HCL
- (3R,4R,5R,6R)-3,4,5,6-TETRAHYDROXYAZEPANE HCL SALT
- 1H-Azepine-3,4,5,6-tetrol, hexahydro-, (3R,4R,5R,6R)-
- SCHEMBL956899
- (3R,4R,5R,6R)-AZEPANE-3,4,5,6-TETROL HYDROCHLORIDE
- AKOS006294153
- (3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane-HCl
- 178964-40-4
- (3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride
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- Inchi: 1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
- InChI Key: UJBGXSDFDJMWFZ-VFQQELCFSA-N
- SMILES: Cl.O[C@@H]1[C@H](CNC[C@H]([C@H]1O)O)O
Computed Properties
- Exact Mass: 199.06100
- Monoisotopic Mass: 199.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93A^2
Experimental Properties
- PSA: 92.95000
- LogP: -1.83600
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R213080-0.5mg |
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride |
178964-40-4 | 0.5mg |
$ 105.00 | 2022-06-03 | ||
| TRC | R213080-1mg |
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride |
178964-40-4 | 1mg |
$ 105.00 | 2022-06-03 | ||
| Chemenu | CM409952-100mg |
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride |
178964-40-4 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM409952-1g |
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride |
178964-40-4 | 95%+ | 1g |
$*** | 2023-03-30 |
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on (3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride
(3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride: A Comprehensive Overview
The compound (3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride (CAS No. 178964-40-4) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of azepanes, which are seven-membered cyclic amines. The hydrochloride salt form indicates its ability to form stable ionic bonds with hydrochloric acid. The stereochemistry of the molecule is well-defined by the four hydroxyl groups attached to the ring structure at positions 3, 4, 5, and 6 in a specific (R) configuration. This unique arrangement imparts distinct chemical and biological properties to the compound.
Recent studies have highlighted the importance of (3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride in drug discovery and development. Researchers have focused on its potential as a precursor for bioactive molecules due to its ability to undergo various chemical transformations while retaining its stereochemical integrity. For instance, the compound has been explored as a building block for synthesizing complex natural products and bioactive agents with therapeutic potential.
The synthesis of (3R,4R,5R,6R)-3,4,5,6-Tetrahydroxyazepane Hydrochloride involves multi-step organic reactions that require precise control over stereochemistry and regioselectivity. Advanced methodologies such as enzymatic catalysis and asymmetric synthesis have been employed to achieve high yields and purity levels. These techniques ensure that the final product meets stringent quality standards required for pharmaceutical applications.
In terms of biological activity,(3R,4R) configuration plays a crucial role in determining the compound's interaction with biological systems. Recent research has demonstrated that this compound exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups capable of neutralizing reactive oxygen species (ROS). Additionally, it has shown potential as a chiral catalyst in asymmetric catalysis reactions due to its rigid structure and stereogenic centers.
One of the most promising areas of application for (3R) stereochemistry is in the field of materials science. The compound's ability to form hydrogen bonds makes it an ideal candidate for designing advanced materials such as self-healing polymers and stimuli-responsive gels. Its unique physical properties also make it suitable for use in drug delivery systems where controlled release mechanisms are critical.
From an environmental standpoint,(3S) configuration has been studied for its biodegradability under various conditions. Research indicates that the compound can be effectively metabolized by microorganisms in aqueous environments without leaving harmful residues. This makes it an eco-friendly alternative to traditional chemicals used in industrial processes.
In conclusion,(CAS No. 178964-40-4) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and stereochemical properties make it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new aspects of its chemistry and biology,(3S) configuration will undoubtedly play an increasingly important role in advancing scientific innovation.
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